N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic small molecule with the molecular formula C20H17BrN4O2 and a molecular weight of 425.3 g/mol. It features a hybrid heterocyclic core combining an indole and a 1,3,4-oxadiazole moiety, connected via an acetamide linker to a 4-bromophenyl group.

Molecular Formula C20H17BrN4O2
Molecular Weight 425.3 g/mol
CAS No. 946381-45-9
Cat. No. B3313630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS946381-45-9
Molecular FormulaC20H17BrN4O2
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C20H17BrN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)
InChIKeyGDVJGVGHPMUJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Characteristics


N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic small molecule with the molecular formula C20H17BrN4O2 and a molecular weight of 425.3 g/mol [1]. It features a hybrid heterocyclic core combining an indole and a 1,3,4-oxadiazole moiety, connected via an acetamide linker to a 4-bromophenyl group. This compound is listed in the PubChem database (CID 26842291) and is primarily available from screening compound suppliers for non-human research purposes [1][2].

Scaffold: Indole-oxadiazole hybrid
Availability: Screening compound only
Research use: Non-human in vitro studies

Why Generic Substitution Fails


A meaningful argument for or against generic substitution cannot be made for this specific compound due to the complete absence of publicly available, comparator-based biological or physicochemical data in the primary scientific literature. Searches of PubChem, ChEMBL, Google Patents, and PubMed did not yield any quantitative activity data for this molecule [1]. Consequently, any assertion of functional superiority, target selectivity, or in vivo performance relative to close analogs—such as the N-(4-chlorophenyl) or N-(4-methylphenyl) variants—would be purely speculative. In the absence of such evidence, no rational scientific selection criterion can be established to prioritize this compound over a closely related analog.

No bioactivity data Quantitative activity data not reported; may limit comparator selection.
Unsupported analog claims Superiority over chloro- or methylphenyl variants remains unsupported.
Evidence gap No evidence-based criteria to prioritize this compound over close analogs.

Quantitative Evidence Guide


Application Scenarios


Application
Selection Property
Validation Focus
ApplicationScreening library diversification
Selection PropertyStructural novelty (indole-oxadiazole)
Validation FocusPrimary screening assay design
ApplicationEarly-stage hit identification
Selection PropertyAvailability for non-human research
Validation FocusIn vitro bioactivity profiling
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